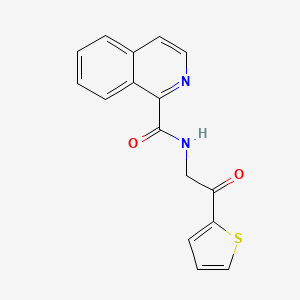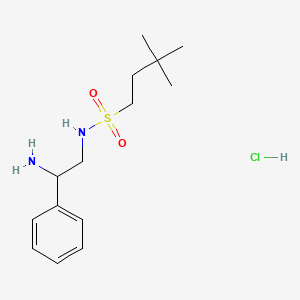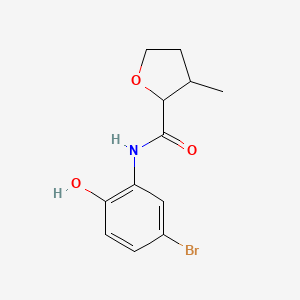![molecular formula C11H12F2N2O2S B7640806 [2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative and is known to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases.
Another area of research is the anti-cancer properties of this compound. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Furthermore, this compound has been studied for its anti-diabetic properties. It has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of diabetes.
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and improve insulin sensitivity and glucose uptake in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone is its potential for use as a therapeutic agent for various diseases. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the research of [2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that this compound can sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Another area of research is the development of more efficient synthesis methods for this compound. This could lead to increased availability of the compound for use in scientific research.
Furthermore, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and inflammatory diseases could also be explored.
Conclusion:
In conclusion, this compound is a thiazolidinone derivative that has gained interest in scientific research due to its potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-diabetic properties have been extensively studied, and it has been shown to exert various biochemical and physiological effects. Although there are limitations to its use in certain experimental settings, this compound has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of [2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(2,2-Difluoroethoxy)pyridine-4-carbaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with chloroacetyl chloride to obtain the final compound.
properties
IUPAC Name |
[2-(2,2-difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2S/c12-9(13)6-17-10-5-8(1-2-14-10)11(16)15-3-4-18-7-15/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHYXHONDRVHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=CC(=NC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)


![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)